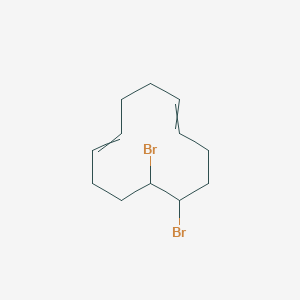
9,10-Dibromocyclododeca-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dibromocyclododeca-1,5-diene is a chemical compound with the molecular formula C12H18Br2 It is a brominated derivative of cyclododecadiene, characterized by the presence of two bromine atoms at the 9th and 10th positions of the cyclododeca-1,5-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromocyclododeca-1,5-diene typically involves the bromination of cyclododeca-1,5-diene. This can be achieved through the addition of bromine (Br2) to the diene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-bromination and ensure selective addition at the 9th and 10th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
9,10-Dibromocyclododeca-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of cyclododeca-1,5-diene or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with m-CPBA can produce epoxides.
Scientific Research Applications
9,10-Dibromocyclododeca-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals or as a reagent in drug synthesis is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 9,10-Dibromocyclododeca-1,5-diene exerts its effects is largely dependent on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides or other oxygenated products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclododeca-1,5-diene: The parent compound without bromine atoms.
1,5-Cyclooctadiene: A smaller ring diene with similar reactivity.
1,3-Butadiene: A simpler diene used in polymer synthesis.
Uniqueness
9,10-Dibromocyclododeca-1,5-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its non-brominated counterparts. The bromine atoms make it more reactive in substitution and elimination reactions, and its larger ring size compared to smaller dienes like 1,3-butadiene provides different steric and electronic effects.
Properties
CAS No. |
91025-77-3 |
|---|---|
Molecular Formula |
C12H18Br2 |
Molecular Weight |
322.08 g/mol |
IUPAC Name |
9,10-dibromocyclododeca-1,5-diene |
InChI |
InChI=1S/C12H18Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-12H,1-2,7-10H2 |
InChI Key |
IKCLKSNBIZRPOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C(CCC=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


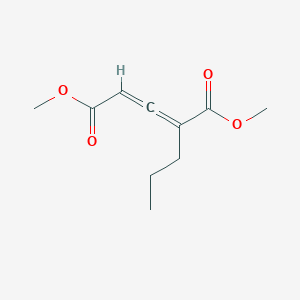
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)

![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)

![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)
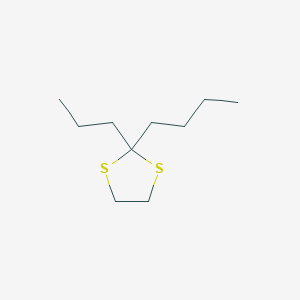
![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
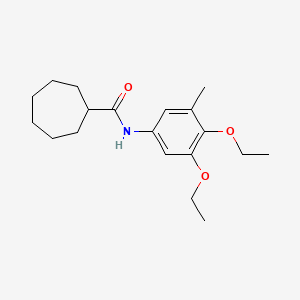
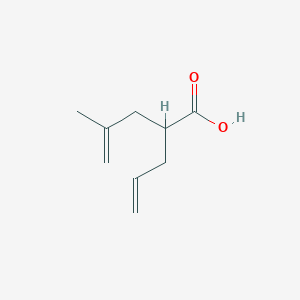
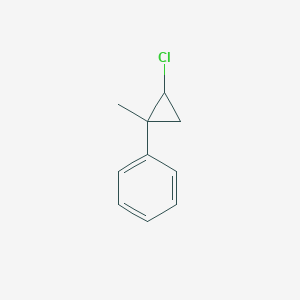
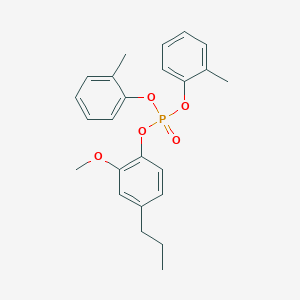
![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
